molecular formula C7H5BrFIO B6287247 1-Bromo-3-fluoro-2-iodo-4-methoxybenzene CAS No. 2385126-32-7

1-Bromo-3-fluoro-2-iodo-4-methoxybenzene

Cat. No.: B6287247
CAS No.: 2385126-32-7
M. Wt: 330.92 g/mol
InChI Key: XRLJESPLSBIUQV-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-iodo-4-methoxybenzene is a chemical compound with the molecular formula C7H5BrFIO . It is a derivative of benzene, which is a cyclic hydrocarbon with a continuous pi bond .


Synthesis Analysis

The synthesis of such compounds typically involves reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation . The presence of electron-withdrawing groups (such as nitro) ortho and para to the halogen can substantially enhance the rate of substitution .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods. The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Benzene derivatives like this compound can undergo electrophilic aromatic substitution because aromaticity is maintained . Nucleophilic reactions of benzene derivatives typically involve an initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Mechanism of Action

The mechanism of action for reactions involving 1-Bromo-3-fluoro-2-iodo-4-methoxybenzene typically involves a two-step process. The first step is slow or rate-determining, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Properties

IUPAC Name

1-bromo-3-fluoro-2-iodo-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLJESPLSBIUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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